molecular formula C16H18N2O2 B14322930 2,2'-(Piperazine-1,4-diyl)diphenol CAS No. 106021-55-0

2,2'-(Piperazine-1,4-diyl)diphenol

Cat. No.: B14322930
CAS No.: 106021-55-0
M. Wt: 270.33 g/mol
InChI Key: WPLCWWULSFXWOO-UHFFFAOYSA-N
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Description

2,2'-(Piperazine-1,4-diyl)diphenol is an organic compound featuring a piperazine core symmetrically substituted with two chlorophenol arms. The piperazine ring in its structure adopts a characteristic chair conformation, and the molecule exhibits a pseudo-inversion center . This specific architecture, which includes potential hydrogen bond donors and acceptors, makes it a ligand of interest in coordination chemistry for constructing metal-organic complexes and supramolecular structures . Piperazine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their broad and potent biological activities. This compound serves as a key synthetic intermediate for exploring compounds with potential pharmacological properties, following the trend of piperazine-based molecules used in various therapeutic areas . The compound can be synthesized via a Mannich-type reaction involving 4-chlorophenol, piperazine, and paraformaldehyde, yielding a product characterized by techniques such as 1H-NMR . This product is intended for research applications only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

106021-55-0

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-[4-(2-hydroxyphenyl)piperazin-1-yl]phenol

InChI

InChI=1S/C16H18N2O2/c19-15-7-3-1-5-13(15)17-9-11-18(12-10-17)14-6-2-4-8-16(14)20/h1-8,19-20H,9-12H2

InChI Key

WPLCWWULSFXWOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C3=CC=CC=C3O

Origin of Product

United States

Synthetic Methodologies for 2,2 Piperazine 1,4 Diyl Diphenol and Its Analogs

Established Synthetic Pathways

The traditional synthesis of 2,2'-(piperazine-1,4-diyl)diphenol and its analogs relies on robust and well-documented chemical reactions. These pathways include direct linkage methods, the construction of the core piperazine (B1678402) ring via multi-component reactions, and the careful preparation of necessary precursor molecules.

Direct Linkage Strategies

Direct linkage strategies involve the formation of the target molecule by directly connecting phenol-containing fragments to a pre-existing piperazine core. A common and effective method is the Mannich reaction. For instance, the synthesis of 4,4′-dichloro-2,2′-(piperazine-1,4-diyldimethylene)diphenol is achieved by refluxing a mixture of 4-chlorophenol (B41353), piperazine, and paraformaldehyde in methanol (B129727). nih.gov This reaction exemplifies a straightforward approach to creating C-N bonds and assembling the final structure.

Another direct linkage approach involves the formation of Schiff bases. The reaction of N,N'-bis(N-aminopropyl)-piperazine with p-hydroxybenzaldehyde in methanol results in the formation of 4,4'-[piperazine-1,4-diylbis(propylenenitrilomethylidyne)]diphenol. nih.gov This condensation reaction creates imine linkages, providing a modular route to a diverse range of analogs.

Reaction Type Reactants Product Reference
Mannich Reaction4-chlorophenol, Piperazine, Paraformaldehyde4,4′-Dichloro-2,2′-(piperazine-1,4-diyldimethylene)diphenol nih.gov
Schiff Base FormationN,N'-bis(N-aminopropyl)-piperazine, p-Hydroxybenzaldehyde4,4'-[Piperazine-1,4-diylbis(propylenenitrilomethylidyne)]diphenol nih.gov

Multi-component Reactions for Core Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the piperazine core in a single step from three or more starting materials. nih.gov The split-Ugi reaction, a modification of the classic Ugi four-component reaction, is particularly suitable for bis-secondary diamines like piperazine. nih.gov This methodology allows for the synthesis of 1,4-disubstituted piperazine-based compounds by reacting piperazine, an acid component (e.g., 1H-indole-2-carboxylic acid), a carbonyl component (e.g., formaldehyde), and an isocyanide in one pot. nih.gov

Another powerful strategy for synthesizing piperazine derivatives involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org In these reactions, DABCO is activated by various electrophiles, forming a quaternary ammonium (B1175870) salt. This intermediate is then susceptible to nucleophilic attack by species such as phenols, leading to the cleavage of a C-N bond and the formation of a piperazine derivative. rsc.orgresearchgate.net This method has been successfully used in three-component reactions involving phenols, DABCO, and 2-bromopyridine (B144113) to yield 1-(2-phenoxyethyl)-4-(pyridine-2-yl)piperazines. rsc.org

MCR Strategy Key Reactants Description Reference
Split-Ugi ReactionPiperazine, Acid, Carbonyl, IsocyanideA four-component reaction suitable for bis-secondary diamines to create 1,4-disubstituted piperazines. nih.gov
DABCO CleavageDABCO, Electrophile, Nucleophile (e.g., Phenol)In situ activation of DABCO followed by nucleophilic ring-opening to form N-ethyl piperazine derivatives. rsc.orgresearchgate.net
Post-Ugi CyclizationAldehyde, Isocyanide, Propargylamine, Oxamic acidA four-component Ugi reaction followed by an intramolecular hydroamination to form piperazine derivatives. thieme-connect.com

Preparation of Precursor Intermediates (e.g., diamines, diethanols)

The synthesis of this compound and its analogs often requires specific precursor molecules. Key intermediates include substituted ethylenediamines and diethanol derivatives. A general method for producing piperazine derivatives involves reacting an ester, such as methyl benzoylformate, with a substituted ethylenediamine (B42938) like N-methyl ethylenediamine. google.com This reaction forms a 3,4-dehydropiperazine-2-one intermediate, which can then be reduced to the desired piperazine. google.com

Piperazine-1,4-diol (B14613724), another important precursor, can be synthesized and has been characterized as a dynamic mixture of conformers in solution. rsc.org Commercially, 2,2'-(piperazine-1,4-diyl)diethanol is a readily available starting material. bldpharm.comoakwoodchemical.com For more complex syntheses, precursors like N,O,O′-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine have been developed for the rapid synthesis of N,N′-disubstituted piperazines. rsc.org

Precursor Intermediate Synthetic Method Starting Materials Reference
1-Methyl-3-phenyl-3,4-dehydropiperazine-2-oneCondensationN-methyl ethylenediamine, Methyl benzoylformate google.com
Piperazine-1,4-diolNot specified in detailNot specified in detail rsc.org
1,4-Bis(trimethylsilyl)piperazineSilylationPiperazine, Trimethylchlorosilane mdpi.com
N,O,O′-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amineTosylationBis(2-hydroxyethyl)amine rsc.org

Advanced Synthetic Approaches

Modern synthetic chemistry aims to improve upon established methods by incorporating principles of green chemistry and developing highly selective reactions to produce specific stereoisomers.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of heterocyclic compounds, including piperazine derivatives, focuses on reducing environmental impact. This is achieved through the use of environmentally benign solvents, milder reaction conditions, and catalysts that can be used in smaller quantities and are often less toxic. An example of this approach is the Knoevenagel condensation reaction used to synthesize related heterocyclic systems. Such reactions can be performed using L-proline, an organocatalyst, in ethanol (B145695) at room temperature, which represents a significant improvement over traditional methods that may require harsh conditions or toxic reagents. researchgate.net These principles, while demonstrated for related structures, are directly applicable to the synthesis of piperazine derivatives, aiming for higher efficiency and sustainability. researchgate.net

Enantioselective Synthesis for Chiral Derivatives

Many biologically active molecules are chiral, and their activity is often dependent on their specific three-dimensional structure. Consequently, the enantioselective synthesis of chiral piperazine derivatives is an area of intense research. Several advanced methods have been developed to achieve high levels of enantioselectivity.

One prominent strategy is the palladium-catalyzed decarboxylative asymmetric allylic alkylation. This method has been used to synthesize chiral α,α-disubstituted piperazin-2-ones in high yields and enantioselectivity, which can then be reduced to the corresponding chiral gem-disubstituted piperazines. nih.gov Another palladium-catalyzed approach is the asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group, which provides chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org

Other methods include the use of chiral auxiliaries, such as (R)-(–)-phenylglycinol, to guide the stereochemical outcome of the reaction. nih.gov Furthermore, direct diastereoselective α-C–H lithiation of N-Boc protected piperazines, followed by trapping with an electrophile, allows for the synthesis of α-functionalized piperazines with good diastereocontrol. mdpi.com

Enantioselective Method Catalyst/Auxiliary Product Type Key Feature Reference
Decarboxylative Asymmetric Allylic AlkylationPalladium catalyst with PHOX ligandChiral α,α-disubstituted piperazin-2-onesHigh yields and enantioselectivity. nih.govnih.gov
Asymmetric HydrogenationPalladium catalystChiral disubstituted piperazin-2-onesExcellent diastereoselectivities and enantioselectivities. rsc.org
Catalyzed Henry ReactionCopper(II) with chiral Schiff base ligandsChiral nitroaldol adductsHigh enantioselectivities (up to 9:91 er). researchgate.net
Asymmetric Lithiations-BuLi/(-)-sparteineα-functionalized piperazinesDirect C-H functionalization with diastereocontrol. mdpi.com
Chiral Auxiliary-Based Synthesis(R)-(–)-phenylglycinol(R)-(+)-2-methylpiperazineUse of a removable chiral auxiliary to control stereochemistry. nih.gov

Optimization of Reaction Conditions and Yields

The synthesis of this compound and its analogs, primarily through cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation, is highly dependent on the careful optimization of various reaction parameters. The interplay of catalyst systems, solvents, bases, temperature, and reactant ratios is critical in achieving high yields and purity of the desired N,N'-diarylpiperazine products.

The formation of the carbon-nitrogen bond between the piperazine ring and the phenolic moieties is a key step that can be influenced by several factors. Research into the synthesis of related N-arylpiperazine compounds provides a framework for understanding the optimization of these reactions. nih.govresearchgate.net

Catalyst and Ligand Selection:

The choice of catalyst and ligand is paramount in palladium-catalyzed Buchwald-Hartwig amination. For the coupling of amines with aryl halides, various generations of phosphine-based ligands have been developed to enhance catalytic activity and stability. wuxiapptec.comgoogle.com For instance, sterically hindered biaryl phosphine (B1218219) ligands are often employed to promote the challenging C-N bond formation. The selection of the appropriate ligand is largely determined by the nature of the amine and aryl halide. wuxiapptec.com

In copper-catalyzed Ullmann-type reactions, the source of copper, whether it be copper nanoparticles or copper(I) salts, can significantly impact the reaction's efficiency. mdpi.com The use of ligands such as diamines or picolinic acid can accelerate these reactions, allowing for milder conditions compared to traditional high-temperature Ullmann condensations. rsc.org

Influence of Base and Solvent:

The choice of base is another critical parameter. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions. wuxiapptec.com However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be preferred to avoid side reactions. wuxiapptec.com

The solvent plays a crucial role in solubilizing the reactants and catalyst system, and its polarity can influence the reaction rate and outcome. Aprotic polar solvents like toluene, dioxane, and dimethylformamide (DMF) are frequently used in these cross-coupling reactions. rsc.org In some instances, solvent-free conditions have been explored as a more environmentally friendly approach. nih.gov

Effect of Temperature and Reaction Time:

Reaction temperature and duration are key variables that need to be optimized. Buchwald-Hartwig aminations are typically conducted at elevated temperatures, often between 80-100 °C, to ensure a reasonable reaction rate. wuxiapptec.com However, with highly active catalyst systems, reactions can sometimes proceed at lower temperatures. wuxiapptec.com Microwave-assisted synthesis has also been employed to accelerate these reactions, significantly reducing the required reaction time. nih.gov Ullmann condensations traditionally require high temperatures, but the use of modern catalytic systems can lower this requirement.

The optimization of these parameters is often performed systematically, as illustrated in the following hypothetical data table for the synthesis of a generic N,N'-diarylpiperazine, which reflects the typical variables and their impact on the yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of a Generic N,N'-Diarylpiperazine

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1002475
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1002485
3Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Toluene1002460
4Pd₂(dba)₃ (2)RuPhos (4)NaOtBuDioxane1002488
5Pd₂(dba)₃ (1)RuPhos (2)NaOtBuDioxane1002480
6Pd₂(dba)₃ (2)RuPhos (4)NaOtBuDioxane802470
7CuI (10)NoneK₂CO₃DMF1404855
8CuI (10)L-proline (20)K₂CO₃DMF1203678

This table is a representative example based on general principles of cross-coupling reactions and does not reflect data from a single specific study on this compound.

The data in the table illustrates that a combination of a palladium catalyst with a suitable biaryl phosphine ligand, a strong base, and an appropriate solvent generally leads to higher yields in shorter reaction times compared to traditional copper-catalyzed methods. However, the development of more active copper-based systems with appropriate ligands can also provide efficient routes to the desired products.

Structural Elucidation and Conformational Analysis of 2,2 Piperazine 1,4 Diyl Diphenol

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental to determining the structure of chemical compounds. Each method provides unique insights into the molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the chemical environment, number, and connectivity of hydrogen atoms (protons). For a compound like 2,2'-(Piperazine-1,4-diyl)diphenol, one would expect to see distinct signals for the aromatic protons on the phenol (B47542) rings, the protons of the piperazine (B1678402) ring, and the hydroxyl (OH) protons. The exact chemical shifts (δ, in ppm) and coupling patterns would confirm the substitution pattern on the phenol rings and the conformation of the piperazine ring. For instance, in a related compound, 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), the piperazine protons appear as multiplets around δ 2.86 and 3.61 ppm. mdpi.com

¹³C NMR: This method maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For the target compound, separate signals would be expected for the carbons of the piperazine ring and the distinct carbons of the substituted phenol rings (including the carbon bearing the hydroxyl group and the carbon attached to the piperazine nitrogen). For example, in the dithiol derivative mentioned previously, piperazine carbon signals appear at 45.4 ppm and 51.1 ppm. mdpi.com

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: For this compound, key expected absorption bands would include a broad O-H stretch for the phenolic hydroxyl groups (typically around 3200-3600 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic (piperazine) parts (around 2850-3100 cm⁻¹), C-N stretching for the tertiary amine in the piperazine ring (around 1100-1300 cm⁻¹), and C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹). In a similar structure, 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), C-H stretches were observed at 2956 and 2824 cm⁻¹. mdpi.com

Raman Spectroscopy: This technique would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the piperazine skeleton, which may be weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing compounds with conjugated systems like phenol rings. The spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of the phenolic chromophore. The position and intensity of these bands can be influenced by substitution and the solvent used.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a destructive technique that provides the exact molecular weight and fragmentation pattern of a compound.

Molecular Ion Peak: This peak (M⁺) in the mass spectrum would confirm the molecular formula of the compound. For this compound (C₁₆H₁₈N₂O₂), the expected molecular weight is approximately 270.33 g/mol . fda.gov High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high precision. For example, the related compound 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) showed the correct molecular ion in its HRMS analysis. mdpi.com

Fragmentation Pattern: The way the molecule breaks apart can give further structural clues. Common fragmentation patterns would likely involve the cleavage of the bond between the phenol ring and the piperazine nitrogen, as well as the fragmentation of the piperazine ring itself.

Single-Crystal X-ray Diffraction Analysis

This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Polymorphism

Crystal Structure: An X-ray diffraction study of a suitable single crystal of this compound would determine its crystal system, space group, and unit cell dimensions. It would also reveal the conformation of the piperazine ring, which typically adopts a chair conformation in its derivatives. nih.govnih.gov For instance, in 4,4′-Dichloro-2,2′-(piperazine-1,4-diyldimethylene)diphenol, the piperazine ring is in a chair conformation, and the molecule exhibits intramolecular O—H···N hydrogen bonds. nih.gov Such hydrogen bonding would also be expected in the target compound.

Polymorphism: It is possible for the compound to exist in different crystalline forms, known as polymorphs. These different forms can have distinct physical properties. Single-crystal X-ray diffraction is the definitive method for identifying and characterizing different polymorphs.

Conformational Preferences of the Piperazine Ring (e.g., chair conformation)

The piperazine ring, a central component in many pharmacologically active compounds, typically adopts a chair conformation. rsc.orgrsc.orgnih.govnih.govnih.govnih.govresearchgate.netnih.gov This is the most stable arrangement, minimizing steric strain. In derivatives of this compound, the piperazine ring consistently exhibits this chair conformation. nih.govnih.govnih.govnih.gov

For instance, in the crystal structure of 4,4′-dichloro-2,2′-(piperazine-1,4-diyldimethylene)diphenol, the piperazine ring is in a distinct chair form. nih.govnih.gov Similarly, 4,4′-[piperazine-1,4-diylbis(propylenenitrilomethylidyne)]diphenol also shows the piperazine ring in a chair conformation. In this molecule, the nitrogen atoms of the piperazine ring lie on opposite sides of the plane formed by the four carbon atoms. nih.gov The degree of puckering and the specific torsion angles can vary depending on the substituents attached to the piperazine ring.

The conformational behavior of piperazine derivatives can be complex due to the interplay of ring inversion and hindered rotation around the amide bonds, if present. rsc.org Temperature-dependent NMR spectroscopy is a powerful technique to study these dynamic processes in solution, revealing the energy barriers associated with ring interconversion. rsc.orgrsc.org

Intra- and Intermolecular Hydrogen Bonding Networks (e.g., O-H...N, C-H...O interactions, graph-set motifs)

Hydrogen bonding plays a pivotal role in dictating the supramolecular architecture of this compound and its analogs. Both intramolecular and intermolecular hydrogen bonds are frequently observed, creating robust networks that stabilize the crystal lattice.

A common feature is the formation of intramolecular O-H...N hydrogen bonds. In these interactions, the hydroxyl group of the phenol ring forms a hydrogen bond with the nitrogen atom of the piperazine ring, creating a six-membered ring motif, denoted as S(6) in graph-set notation. nih.govnih.gov This type of intramolecular hydrogen bond is observed in 4,4′-dichloro-2,2′-(piperazine-1,4-diyldimethylene)diphenol. nih.govnih.gov

In addition to strong O-H...N bonds, weaker C-H...O interactions are also significant in the crystal packing. These interactions can link molecules into chains or sheets. For example, in the aforementioned dichloro derivative, intermolecular C-H...O hydrogen bonds generate antiparallel C(5) chain motifs that propagate along a crystallographic axis, forming sheets. nih.govnih.gov The combination of these interactions leads to a complex and stable three-dimensional network.

The analysis of these hydrogen bonding patterns using graph-set notation provides a systematic way to describe the intricate connectivity. For example, a combination of S(6) rings and C(5) chains can result in a first-level graph set of S(6)C(5)R(26). nih.govnih.gov In other derivatives, intermolecular O-H...N hydrogen bonds can link molecules into one-dimensional chains. nih.gov

Analysis of Molecular Packing and Lattice Interactions

In the crystal structure of 4,4′-dichloro-2,2′-(piperazine-1,4-diyldimethylene)diphenol, the combination of intramolecular O-H...N and intermolecular C-H...O hydrogen bonds results in the formation of sheets parallel to a specific crystallographic plane. nih.govnih.gov The molecules are linked into a supramolecular structure that extends throughout the crystal.

Computational Structural Studies

Computational methods provide valuable insights into the structural and electronic properties of molecules, complementing experimental data from techniques like X-ray crystallography and NMR.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the optimized geometry and electronic structure of molecules. By performing DFT calculations, researchers can obtain theoretical structures that can be compared with experimental results. nih.gov This comparison helps to validate the computational model and provides a deeper understanding of the molecule's properties.

DFT calculations can also be used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy gap between HOMO and LUMO is an important parameter that relates to the molecule's reactivity and electronic transitions. nih.goveurjchem.com Furthermore, the molecular electrostatic potential (MEP) can be calculated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. nih.goveurjchem.com

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. By simulating the motion of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape and flexibility of a molecule. nih.govacs.org

For flexible molecules like piperazine derivatives, MD simulations can reveal the different conformations that the molecule can adopt and the energy barriers between them. nih.govacs.org This information is particularly important for understanding how these molecules might interact with biological targets, as their flexibility can allow them to adapt to the shape of a binding site. nih.gov The analysis of conformational flexibility through MD simulations can be more significant in drug design than is often assumed. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.goveurjchem.comnih.govresearchgate.netnih.govwhiterose.ac.ukdoaj.org By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify the regions of the molecule that are involved in close contacts with neighboring molecules. nih.gov

Coordination Chemistry and Metal Complexation of 2,2 Piperazine 1,4 Diyl Diphenol

Ligand Properties and Chelating Capabilities of the Diphenolate Moiety

The 2,2'-(Piperazine-1,4-diyl)diphenol ligand is a multidentate chelator that features two nitrogen atoms from the piperazine (B1678402) ring and two oxygen atoms from the phenolic groups as potential coordination sites. This N,N',O,O' donor set allows the ligand to wrap around a metal center, forming multiple chelate rings which enhances the stability of the resulting metal complex, an effect known as the chelate effect.

The deprotonation of the phenolic hydroxyl groups results in a dianionic diphenolate moiety, which is a strong σ-donor. The nitrogen atoms of the piperazine ring, which typically adopts a stable chair conformation, also act as effective donor sites. mdpi.comrsc.org The combination of the hard phenolate (B1203915) oxygen donors and the borderline nitrogen donors makes this ligand particularly suitable for coordination with a range of transition metal ions, including copper(II). The flexible linkage between the piperazine core and the phenol (B47542) rings allows the ligand to adapt to the preferred coordination geometry of the metal ion. This adaptability enables the formation of both mononuclear and, more commonly, dinuclear metal complexes where the ligand bridges two metal centers.

Synthesis and Characterization of Metal Complexes (e.g., Copper(II) complexes)

The synthesis of metal complexes with this compound and its derivatives is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, dinuclear copper(II) complexes of a related ligand, 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol, have been synthesized by reacting the ligand with copper(II) acetate (B1210297) or other copper(II) salts in methanol (B129727). mdpi.comnih.govresearchgate.net Similarly, a dinuclear copper(II) complex of a chloro-substituted derivative, 4,4′,6,6′-tetrachloro-2,2′-(piperazine-1,4-diyldimethylene)diphenol, was prepared by reacting the ligand with copper(II) acetate monohydrate in a chloroform-methanol mixture.

These complexes are generally characterized using a suite of analytical techniques. Elemental analysis provides the empirical formula, while infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion. The disappearance of the O-H stretching vibration from the phenolic groups and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations are indicative of complex formation. mdpi.com Electronic spectroscopy (UV-Vis) reveals information about the d-d transitions of the metal ion and charge transfer bands, which can provide insights into the coordination geometry of the metal center. mdpi.comresearchgate.net Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the complexes. mdpi.comresearchgate.netresearchgate.net

The this compound ligand and its analogues have been shown to act as N,N',O,O'-tetradentate chelating agents. In this mode, the two piperazine nitrogen atoms and the two phenolate oxygen atoms bind to the metal center(s). In dinuclear complexes, the ligand typically bridges two metal ions, with each metal ion being coordinated by one nitrogen and one oxygen atom from each of the two ligand "arms". bohrium.com

X-ray crystallography has been instrumental in definitively elucidating the coordination modes and geometries of these complexes. For example, the crystal structure of a dinuclear copper(II) complex with a tetrachloro-substituted derivative of this compound reveals that each copper(II) ion is coordinated by two phenolate oxygen atoms and two tertiary amine nitrogen atoms from the piperazinediphenol ligand. bohrium.com This confirms the N,N',O,O'-tetradentate bridging nature of the ligand.

Detailed structural analysis of copper(II) complexes with ligands similar to this compound has revealed a preference for a square-pyramidal coordination geometry around the copper(II) centers. In the case of the dinuclear copper(II) complex with 4,4′,6,6′-tetrachloro-2,2′-(piperazine-1,4-diyldimethylene)diphenolato, each copper(II) atom exhibits a square-pyramidal geometry. bohrium.com The basal plane is formed by the two phenolate oxygen atoms and the two piperazine nitrogen atoms from the ligand. The apical position is then occupied by a phenolate oxygen atom from an adjacent ligand unit, leading to the formation of a dimeric structure. bohrium.com

Similarly, crystal structures of dinuclear copper(II) complexes with 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol also show a coordination geometry around the copper atoms that is close to a tetragonal pyramid. mdpi.comnih.govresearchgate.net The bond lengths and angles obtained from these crystallographic studies provide precise information about the metal-ligand bonding interactions.

A prominent feature of the coordination chemistry of this compound and related ligands is the formation of dinuclear and, in some cases, polymeric structures. The bridging capability of the ligand, where each of its two N,O-chelating arms binds to a different metal center, naturally leads to the formation of dinuclear complexes. bohrium.com In these structures, the two metal centers are held in close proximity, which can lead to interesting magnetic and electronic interactions between them. The Cu···Cu distance within the dimer of the tetrachloro-substituted derivative was found to be 3.1883(10) Å. bohrium.com

Furthermore, piperazine-based ligands can also lead to the formation of polymeric coordination polymers. For example, a two-dimensional coordination polymer has been reported for a cadmium(II) complex with 2,2'-(piperazine-1,4-diium-1,4-diyl)diacetate, where the piperazine-based ligand links the metal centers into an extended network. This demonstrates the potential of the piperazine moiety to facilitate the construction of higher-order supramolecular architectures.

Electrochemical Behavior of Metal-Ligand Systems

The electrochemical properties of metal complexes provide valuable information about their redox behavior and the stability of different oxidation states of the metal ion. Cyclic voltammetry is a common technique used to study these properties.

For copper(II) complexes with phenolate ligands, the Cu(II)/Cu(I) redox couple is of particular interest. Studies on related copper(II)-phenolate complexes have shown that the reduction potentials are sensitive to the nature of the ligand and the coordination environment of the copper ion. nih.gov Electrochemical measurements on dinuclear copper(II) complexes of 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol have also been reported, providing insights into their redox activity. mdpi.comnih.govresearchgate.net In general, the strong electron-donating nature of the phenolate groups tends to stabilize the higher oxidation state (Cu(II)), which is reflected in the electrochemical data. nih.gov The electrochemical reduction of some copper(II) complexes with phenolate-bridged ligands has been shown to be an irreversible process leading to the decomposition of the complex. researchgate.net

Theoretical Investigations of Metal-Ligand Interactions (e.g., DFT studies on complexes)

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and bonding in metal complexes. DFT calculations can provide valuable insights that complement experimental data and help in understanding the nature of metal-ligand interactions.

For copper(II) complexes, DFT studies can be used to optimize the geometry of the complex, calculate vibrational frequencies for comparison with experimental IR spectra, and analyze the distribution of molecular orbitals. bohrium.comrsc.org For instance, DFT calculations can be employed to predict the ground-state electronic structure and to understand the nature of the frontier molecular orbitals (HOMO and LUMO), which are important for determining the reactivity of the complex. bohrium.com

Theoretical studies on binuclear copper(II) complexes with ligands analogous to this compound can elucidate the magnetic coupling between the two copper centers, predicting whether the interaction is ferromagnetic or antiferromagnetic. Furthermore, DFT can be used to analyze the charge distribution within the complex, quantifying the extent of charge donation from the ligand to the metal ion. bohrium.com These theoretical investigations provide a deeper understanding of the bonding and electronic properties of these complex systems.

Supramolecular Chemistry and Self Assembly of 2,2 Piperazine 1,4 Diyl Diphenol

Host-Guest Interactions and Complex Formation

Detailed investigations into the host-guest interactions, formation of inclusion complexes, and the binding affinities and stoichiometries specifically for 2,2'-(Piperazine-1,4-diyl)diphenol are not described in the available search results. The ability of related heterocyclic compounds, like piperine, to form inclusion complexes with cyclodextrins to enhance solubility and biological activity has been studied, often resulting in 1:2 guest:host stoichiometries. nih.govmdpi.com However, similar data for this compound is not present in the provided search results.

There is no specific information available in the search results regarding the formation of inclusion complexes by this compound.

The binding affinities and stoichiometries of complexes involving this compound have not been detailed in the accessible literature. Studies on other piperazine-based compounds have explored their binding affinity towards biological targets like the sigma 1 receptor, but this is in a different context than supramolecular complex formation. nih.gov

Design and Assembly of Hydrogen-Bonded Supramolecular Frameworks

The piperazine (B1678402) moiety is a well-known building block for creating hydrogen-bonded crystalline networks. rsc.org However, specific details on the design and assembly of such frameworks using this compound are not available.

While piperazine-1,4-diol (B14613724), an analog of piperazine, has been shown to assemble into 2D layers through hydrogen bonding, there is no direct evidence in the search results to confirm that this compound forms similar 2D networks. rsc.org In crystalline adducts with various acids, piperazine-1,4-diol consistently forms 2D layers, in contrast to piperazine which tends to form 3D networks. rsc.org

Intermolecular interactions are crucial for the self-assembly of piperazine-containing molecules. In derivatives like 4,4′-Dichloro-2,2′-(piperazine-1,4-diyldimethylene)diphenol, intermolecular C—H⋯O hydrogen bonds are responsible for generating chain motifs that form sheets. nih.govnih.gov The packing in crystals of other piperazine derivatives, such as 1,4-bis(4-cyanobenzyl)piperazine, is dominated by weak C—H⋯N and C—H⋯π interactions. nih.govresearchgate.net These examples underscore the importance of hydrogen bonds and other weak interactions in the solid-state arrangement of piperazine compounds, though specific data for this compound is absent.

Controlled Self-Assembly for Hierarchical Structures

Information regarding the controlled self-assembly of this compound to form hierarchical structures could not be found in the provided search results. The concept of hierarchical self-assembly has been explored with other molecular systems, for instance, using BODIPY dyes to enhance the antitumor activity of capsaicin (B1668287) through aggregation. nih.gov However, this principle has not been documented for the specific compound of interest.

Supramolecular Polymers and Gels

Comprehensive research on the specific formation of supramolecular polymers and gels derived directly from this compound is not extensively available in the reviewed scientific literature. However, the structural characteristics of this compound, featuring a central piperazine ring flanked by two phenol (B47542) groups, suggest its potential as a versatile building block in supramolecular chemistry. The hydrogen-bonding capabilities of the phenolic hydroxyl groups and the nitrogen atoms of the piperazine ring are key features that could facilitate self-assembly into higher-order structures.

While direct studies on this compound are limited, research on analogous piperazine derivatives provides insights into how this molecule might behave. For instance, studies on other diphenolic piperazine derivatives and piperazine-based diols have demonstrated their capacity to form extended hydrogen-bonded networks. These networks are crucial for the bottom-up construction of supramolecular polymers and the gelation of solvents.

Furthermore, Piperazine-1,4-diol (PipzDiol), an analog of piperazine, has been investigated as a building block for the self-assembly of supramolecular hydrogen-bonded networks. rsc.org It has been observed to form distinct two-dimensional layered structures when co-crystallized with various acids, highlighting the role of the piperazine core in directing self-assembly. rsc.org

The potential for this compound to form supramolecular gels would depend on its ability to self-assemble into a three-dimensional network that can immobilize solvent molecules. This process is typically driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking between the phenol rings, and van der Waals forces. The specific geometry and conformational flexibility of the molecule would influence the morphology of the resulting fibrous network, which is characteristic of supramolecular gels.

Although specific experimental data and detailed research findings on the supramolecular polymers and gels of this compound are not available in the provided search results, the established principles of supramolecular chemistry and the behavior of similar piperazine-based compounds strongly suggest its suitability as a candidate for the formation of such materials. Further investigation would be necessary to elucidate the specific conditions under which this compound could form these complex architectures and to characterize the properties of the resulting materials.

Derivatization and Functionalization Strategies of 2,2 Piperazine 1,4 Diyl Diphenol

Synthesis of Substituted 2,2'-(Piperazine-1,4-diyl)diphenol Analogs

A primary strategy for modifying the this compound scaffold is the introduction of substituents onto the phenolic rings. The Mannich reaction, a classic multicomponent condensation, has proven to be a valuable tool for this purpose. This reaction involves the aminoalkylation of an acidic proton, such as those on the phenolic rings, using formaldehyde (B43269) and a secondary amine like piperazine (B1678402).

One notable example is the synthesis of 4,4'-Dichloro-2,2'-(piperazine-1,4-diyldimethylene)diphenol. In this reaction, 4-chlorophenol (B41353) is treated with piperazine and paraformaldehyde in a suitable solvent, such as methanol (B129727), and heated under reflux. The reaction proceeds via the formation of an electrophilic iminium ion from piperazine and formaldehyde, which then attacks the electron-rich ortho position of the 4-chlorophenol. This results in the formation of a methylene (B1212753) bridge between the piperazine nitrogen and the phenolic ring, yielding the desired dichlorinated diphenol derivative. This method highlights the utility of the Mannich reaction in creating substituted analogs with potentially altered electronic and steric properties.

Newer research has also explored the synthesis of phenolic Mannich bases using substituted piperazines. For instance, vanillin-derived chalcone (B49325) compounds have been reacted with paraformaldehyde and various N-substituted piperazines (e.g., N-methylpiperazine, N-phenylpiperazine) to produce a range of novel Mannich bases. nih.gov These reactions demonstrate the versatility of the Mannich reaction in incorporating diverse piperazine-containing moieties onto phenolic structures. nih.gov

Development of New Synthetic Methodologies for Derivatization

The quest for more efficient and versatile methods for derivatizing this compound is an active area of research. This includes the development of novel catalysts and the exploration of new reaction pathways.

Recent advancements in catalysis offer promising avenues for the functionalization of phenolic and piperazine-containing compounds. For example, the use of supramolecular chiral cages as ligands for copper salts has been shown to create an optimal chiral environment for efficient decarboxylative Mannich reactions. researchgate.net While not yet applied specifically to this compound, this approach could potentially be adapted for its stereoselective derivatization.

Furthermore, the development of new protocols for Mannich reactions, such as using different piperazine derivatives containing electron-donating or electron-withdrawing substituents, allows for the synthesis of a wider range of functionalized molecules. mdpi.com The choice of piperazine derivative can significantly influence the properties and potential applications of the final product. mdpi.com

Mechanistic Studies of Derivatization Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The Mannich reaction, being a key derivatization strategy, has been the subject of several mechanistic investigations.

The reaction is generally understood to proceed through two main steps. wikipedia.orglibretexts.orgbyjus.com First, the amine (in this case, piperazine) and formaldehyde react to form an electrophilic iminium ion. wikipedia.orglibretexts.orgbyjus.com Subsequently, the electron-rich phenol (B47542) attacks the iminium ion, leading to the formation of the aminoalkylated product. wikipedia.orglibretexts.org The reaction is typically acid-catalyzed, which facilitates the formation of the iminium ion. wikipedia.org

In the context of phenols, the reaction can be more complex, with the potential formation of by-products such as benzoxazines. Mechanistic studies have shown that the initial product of the Mannich reaction of phenols can be an o-hydroxybenzylamine, which can then undergo further reactions. The specific reaction conditions and the nature of the substituents on the phenol can influence the product distribution. The mechanism involves the tautomerization of the carbonyl compound to its enol form, which then acts as the nucleophile. libretexts.org

A deeper understanding of these mechanistic details allows for better control over the reaction outcome, enabling the selective synthesis of desired derivatives of this compound.

Advanced Applications in Materials Science

Integration into Polymeric Systems

The incorporation of piperazine (B1678402) derivatives into polymer backbones is a well-established strategy for creating functional and stimuli-responsive materials. The diamine nature of the piperazine ring allows it to be readily used in polycondensation reactions to form polymers such as polyamides.

Detailed Research Findings: Research into piperazine-based polymers has demonstrated their utility in various applications. For instance, poly(piperazine-amide) membranes have been shown to possess pH-sensitive properties, which can be exploited to control ion rejection in water purification processes. researchgate.net The protonation and deprotonation of the piperazine nitrogen atoms in response to pH changes alter the polymer's conformation and surface charge, thereby tuning its filtration capabilities. researchgate.net

Furthermore, the addition of piperazine moieties has been found to enhance the adhesive and mechanical properties of materials. In one study, a bisphenol compound combined with a piperazine additive served as an effective corrosion-inhibiting coating on mild steel. researchgate.net The mechanism involves the protonated piperazine forming a physically adsorbed layer on the metal surface through donor-acceptor interactions between the aromatic π-electrons and the vacant d-orbitals of the metal. researchgate.net This prevents electrochemical reactions and protects the underlying material. researchgate.net The integration of 2,2'-(Piperazine-1,4-diyl)diphenol into polymeric systems could similarly yield materials with enhanced thermal stability, mechanical strength, and stimuli-responsive behavior, with the phenol (B47542) groups offering additional sites for cross-linking or further functionalization.

Applications in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable structures. The precise geometry of building blocks is crucial for dictating the topology and properties of the resulting framework. Piperazine-containing ligands are valuable in this context due to their defined structure and coordinating nitrogen atoms.

Detailed Research Findings: Piperazine derivatives have been successfully used to construct both MOFs and COFs with notable properties.

MOFs: In one example, a MOF analogous to MOF-505 was functionalized with piperazine groups (termed NJU-Bai 19). This material exhibited a significantly enhanced methane (B114726) storage capacity of 246.4 cm³ (STP) cm⁻³ at room temperature and 65 bar, which is 93.6% of the U.S. Department of Energy's volumetric target. rsc.org The piperazine functionalization was credited with creating a balanced porosity and a lipophilic surface favorable for methane adsorption. rsc.org The combination of linkers like bis-(pyridylmethyl)-piperazine with aromatic polycarboxylates has also been explored to generate MOFs with diverse network structures. researchgate.net

COFs: Researchers have synthesized piperazine-linked COFs for various functions. A piperazine-based two-dimensional COF was designed as a high-performance anode material for lithium-ion storage, demonstrating a remarkable reversible capacity. researchgate.net In another application, a novel piperazine-linked copper-doped phthalocyanine (B1677752) metal-covalent organic framework (CuPc-MCOF) was created. nih.govbohrium.com This framework showed high electrical conductivity and was used as a coating for solid-phase microextraction fibers to efficiently capture chlorophenols from water samples. nih.govbohrium.com The success of these related structures suggests that this compound could serve as a valuable organic linker for creating robust, porous frameworks for gas storage, separation, or catalysis.

Framework TypePiperazine-Based Linker/ComponentKey Finding/ApplicationReference
MOFPiperazine-functionalized MOF-505 (NJU-Bai 19)High methane storage capacity (246.4 cm³/cm³) rsc.org
MOFBis-(pyridylmethyl)-piperazine (bpmp)Formation of diverse 2D and 3D networks researchgate.net
COFPiperazine-linked TriphenyleneAnode for lithium storage (High capacity: 1644.3 mAh g⁻¹) researchgate.net
MCOFPiperazine-linked Cu-PhthalocyanineConductive coating for pollutant extraction nih.govbohrium.com

Electronic Materials Research (e.g., organic semiconductors, charge transfer)

The development of organic electronic materials is a rapidly advancing field. The performance of these materials is highly dependent on the molecular structure of their components, which governs charge transport and electronic properties. Nitrogen-containing heterocyclic compounds are of particular interest due to their electron-donating or accepting capabilities.

Detailed Research Findings: While direct studies on the electronic properties of this compound are limited, research on related systems provides valuable insights. Conductive COFs, for example, are being heavily investigated for electronic applications. A piperazine-linked metal COF was noted for its high electrical conductivity, which was essential for its use in electro-enhanced microextraction. nih.gov Research into other nitrogen-rich COFs, such as those based on phenazine, has shown their promise as cathode materials in energy storage devices. chemrxiv.org These frameworks can deliver both high energy and power densities, validating the utility of unmodified redox-active COFs in electronic applications. chemrxiv.org The presence of the electron-rich piperazine and phenol groups in this compound suggests it could facilitate charge transfer processes, making it a potential component in organic semiconductors, charge-transfer complexes, or as a building block for redox-active polymers and frameworks for energy storage.

Design of Ionizable Aminolipid Head Groups for Lipid Nanoparticle Systems

Lipid nanoparticles (LNPs) are the leading delivery platform for RNA therapeutics, including mRNA vaccines. Their success hinges on the properties of their constituent lipids, especially the ionizable lipid, which features a headgroup that can be protonated at endosomal pH to facilitate the release of the RNA cargo into the cytoplasm.

Detailed Research Findings: The design of the ionizable lipid headgroup is critical for LNP potency and safety. Recent studies have highlighted piperazine-derived structures as highly effective headgroups. In one study, a series of new ionizable amino lipids with piperazine-derived headgroups was designed, leading to LNPs with superior mRNA transfection efficiency both in vitro and in vivo. researchgate.net This was attributed to improved cellular uptake and effective endosomal escape. researchgate.net Another study developed a novel LNP based on a piperazine-containing biodegradable ionizable lipid (244cis) that allowed for repeated mRNA dosing to fibrotic lungs with enhanced potency and safety. nih.gov

The amine headgroups are known to be a key driver of the immune responses elicited by LNPs. nih.gov The specific chemistry of the headgroup influences interactions with immune receptors, which can be harnessed to modulate the therapeutic outcome. nih.gov Although many studies focus on piperazine-diethanamine derivatives, medchemexpress.com the this compound structure offers an alternative scaffold. Its phenolic hydroxyl groups would confer a different pKa range compared to simple amines, potentially allowing for finer control over the pH-responsiveness of the LNP, which is a critical parameter for efficient endosomal release.

LNP ComponentKey FeatureOutcomeReference
Ionizable LipidPiperazine-derived headgroupSuperior mRNA transfection efficiency researchgate.net
Ionizable LipidPiperazine-based biodegradable lipid (244cis)Enhanced potency and safety for lung delivery nih.gov
Ionizable LipidAmine headgroupsDrive innate and adaptive immune responses nih.gov

Development of Sensor Materials

The creation of materials that can selectively detect and signal the presence of specific analytes is a cornerstone of sensor technology. Materials with tailored binding sites and signal transduction capabilities are in high demand. Porous frameworks like MOFs and COFs are excellent candidates due to their high surface area and chemically tunable pores.

Detailed Research Findings: The utility of piperazine-based frameworks in sensor applications has been clearly demonstrated. A piperazine-linked metal covalent organic framework (CuPc-MCOF) was synthesized and coated onto fibers for use in electro-enhanced solid-phase microextraction (EE-SPME). nih.govbohrium.com This system was used to create a sensitive method for detecting trace amounts of five different chlorophenols in seawater and seafood samples, with low limits of detection (0.8–5 ng L⁻¹). nih.gov The excellent extraction performance was attributed to a combination of synergistic forces between the CuPc-MCOF and the chlorophenol analytes. nih.govbohrium.com This work directly illustrates how a piperazine-containing framework can be engineered into a highly effective sensor material for environmental monitoring. The this compound molecule, with its own phenolic groups, could be particularly well-suited for creating sensors that detect analytes through hydrogen bonding or π-π stacking interactions.

Catalytic Applications and Mechanistic Insights

Evaluation as Organocatalysts in Organic Transformations

A detailed investigation of scientific databases reveals a scarcity of studies where 2,2'-(Piperazine-1,4-diyl)diphenol has been explicitly evaluated as an organocatalyst. Nevertheless, its structure is highly suggestive of potential bifunctional catalytic activity. The tertiary amines of the piperazine (B1678402) ring can act as Lewis bases or hydrogen bond acceptors, while the phenolic hydroxyl groups can serve as Brønsted acids or hydrogen bond donors. This combination is a hallmark of efficient bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously in a reaction, often leading to high efficiency and stereoselectivity.

Theoretically, this compound could catalyze a variety of organic transformations, including but not limited to:

Aldol (B89426) Reactions: The basic nitrogen could deprotonate a ketone to form an enolate, while the phenolic proton could activate the aldehyde carbonyl group through hydrogen bonding.

Michael Additions: Similar to the aldol reaction, the catalyst could activate both the nucleophile (e.g., a ketone or malonate) and the Michael acceptor.

Henry (Nitroaldol) Reactions: The basic sites could deprotonate the nitroalkane, and the acidic sites could coordinate with the aldehyde.

While no specific data tables for this compound exist, a hypothetical study might present findings in a format similar to the one below, which is based on results for other bifunctional piperazine-based catalysts.

Hypothetical Data Table: Organocatalytic Michael Addition

Entry Substrate 1 Substrate 2 Catalyst Loading (mol%) Solvent Time (h) Yield (%)
1 Cyclohexanone Nitrostyrene 10 Toluene 24 85
2 Acetone Nitrostyrene 10 CH2Cl2 48 65
3 Diethyl malonate Chalcone (B49325) 5 THF 12 92

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Applications in Metal-Mediated Catalysis (e.g., transition metal catalysis)

The structure of this compound makes it a promising candidate as a ligand in transition metal catalysis. The two nitrogen atoms of the piperazine ring and the two oxygen atoms of the deprotonated phenol (B47542) groups can act as donor atoms, allowing the molecule to function as a tetradentate N2O2 ligand. Such ligands are known to form stable complexes with a variety of transition metals, including copper, palladium, nickel, and rhodium. rsc.org The geometry and electronic properties of these metal complexes can be fine-tuned by the specific metal center and the substitution pattern on the phenolic rings.

Potential applications in metal-mediated catalysis could include:

Cross-Coupling Reactions: Palladium complexes of N,O-ligands are widely used in Suzuki, Heck, and Buchwald-Hartwig amination reactions. google.com A palladium complex of this compound could potentially catalyze such transformations.

Oxidation Reactions: Copper and manganese complexes with N2O2 ligands are known to catalyze the oxidation of alcohols and other substrates. mdpi.com

Polymerization: Metal complexes with piperazine-based ligands have been explored as catalysts for olefin polymerization.

Detailed research findings on the use of this compound as a ligand in such reactions are not currently available. A research article on this topic would typically include a table summarizing the results, as illustrated hypothetically below.

Illustrative Data Table: Palladium-Catalyzed Suzuki Coupling

Entry Aryl Halide Boronic Acid Catalyst System Base Solvent Temp (°C) Yield (%)
1 4-Iodoanisole Phenylboronic acid Pd(OAc)2 / Ligand K2CO3 Toluene 100 95
2 4-Bromotoluene 4-Acetylphenylboronic acid Pd(OAc)2 / Ligand Cs2CO3 Dioxane 110 88
3 1-Chloro-4-nitrobenzene Naphthalene-1-boronic acid Pd2(dba)3 / Ligand K3PO4 DMF 120 75

Note: This table is hypothetical and intended to show the format of potential research findings. "Ligand" would refer to this compound.

Enantioselective Catalysis utilizing Chiral Derivatives

The parent compound this compound is achiral. However, chiral derivatives could be synthesized to be used in enantioselective catalysis. Chirality could be introduced by:

Using a chiral piperazine core: Starting the synthesis from a chiral piperazine derivative would result in a C2-symmetric chiral ligand. Such ligands are highly sought after in asymmetric catalysis as they can create a well-defined chiral environment around a metal center. nih.govorganic-chemistry.org

Modifying the phenol rings: Introducing chiral substituents on the ortho- or meta-positions of the phenol rings could also impart chirality to the molecule.

These chiral derivatives could then be applied as organocatalysts or as ligands in asymmetric transition metal catalysis. For instance, a chiral copper(II) complex of a C2-symmetric derivative of this compound could potentially catalyze asymmetric Diels-Alder or Henry reactions with high enantioselectivity. researchgate.net

A study on the enantioselective applications of a chiral derivative would present its findings in a table similar to the following hypothetical example.

Hypothetical Data Table: Enantioselective Aldol Reaction

Entry Aldehyde Ketone Catalyst (mol%) Solvent Temp (°C) Yield (%) ee (%)
1 Benzaldehyde Acetone 10 THF -20 90 92
2 4-Nitrobenzaldehyde Cyclohexanone 10 Toluene -20 85 95
3 Isobutyraldehyde Acetone 15 CH2Cl2 -40 78 88

Note: This table is for illustrative purposes. "Catalyst" would refer to a specific chiral derivative of this compound.

Computational Studies of Reaction Mechanisms in Catalytic Cycles

In the absence of extensive experimental data, computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the potential catalytic activity of this compound. Such studies can be used to:

Model the structure of metal complexes: The geometry and electronic structure of potential metal complexes with this ligand can be predicted.

Investigate reaction pathways: The energy profiles of possible catalytic cycles can be calculated to determine the most likely reaction mechanism. This includes identifying transition states and intermediates. acs.org

Predict reactivity and selectivity: By comparing the activation energies for different pathways, it is possible to predict the outcome of a reaction, including its regioselectivity and stereoselectivity.

Understand catalyst-substrate interactions: Computational models can visualize how the catalyst interacts with the substrates at a molecular level, providing a rationale for the observed (or predicted) catalytic behavior. mdpi.com

While no specific computational studies on the catalytic mechanisms involving this compound have been published, this remains a powerful tool for future research to guide experimental work and to understand the fundamental principles governing its potential catalytic activity.

Mechanistic Biological Studies in Vitro Focus

In Vitro Antioxidant Mechanisms

There is currently no published research detailing the in vitro antioxidant mechanisms of 2,2'-(Piperazine-1,4-diyl)diphenol.

Radical Scavenging Activity (e.g., DPPH assay)

No studies were found that evaluated the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity or any other similar radical scavenging assays for this compound. Research on other piperazine (B1678402) derivatives suggests that antioxidant activity is highly dependent on the specific substituents attached to the piperazine core. For instance, the presence and position of hydroxyl and other functional groups on aryl rings are known to be critical for radical scavenging potential, but specific data for the title compound is absent.

Mitigation of Oxidative Stress (e.g., H2O2-induced injury in cell lines)

There is no available scientific literature on the capacity of this compound to mitigate oxidative stress in cell lines, such as those induced by hydrogen peroxide (H₂O₂). While other classes of piperazine derivatives, like 1,4-disubstituted piperazine-2,5-diones, have been investigated for their protective effects against H₂O₂-induced cellular injury, these findings cannot be extrapolated to this compound.

Mechanism of Action against Reactive Oxygen Species (ROS)

The mechanism of action of this compound against reactive oxygen species (ROS) has not been investigated in any published studies. Mechanistic insights, including its potential to modulate enzymatic and non-enzymatic antioxidant systems or to directly interact with ROS, remain unknown.

Molecular Interactions with Biological Targets

Specific molecular interaction studies for this compound with biological macromolecules like DNA and proteins have not been reported.

DNA Binding Studies (e.g., grove binding)

No research data is available concerning the interaction between this compound and DNA. Therefore, its ability to bind to DNA, the mode of binding (e.g., groove binding, intercalation), and any potential affinity remain to be determined.

Protein Binding Studies (e.g., with Bovine Serum Albumin, BSA)

There are no published studies on the binding interactions of this compound with Bovine Serum Albumin (BSA) or any other proteins. Such studies are crucial for understanding the pharmacokinetics of a compound, but have not been performed for this specific molecule.

Computational Approaches in Mechanistic Biology

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are powerful tools for predicting and understanding the interactions between small molecules and their biological targets. These in silico techniques can provide valuable insights into the potential mechanisms of action and guide the design of new therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used to understand the binding mode of potential drugs and to screen virtual libraries of compounds for their potential to interact with a specific target.

Table 1: Hypothetical Molecular Docking Parameters for this compound with a Generic Kinase Active Site

ParameterPredicted Value/Interaction
Binding Affinity (kcal/mol) -7.0 to -9.0
Hydrogen Bond Donors Phenolic -OH groups
Hydrogen Bond Acceptors Phenolic -OH groups, Piperazine Nitrogens
Key Interacting Residues Hinge region amino acids (e.g., Leu, Ala)
Hydrophobic Interactions Phenyl rings with hydrophobic pockets

This table is illustrative and based on general principles of ligand-protein interactions for similar scaffolds, as no specific data for this compound is available.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of compounds with known activities, QSAR can identify the physicochemical properties or structural features that are critical for activity.

A QSAR study on a series of derivatives of this compound could provide insights into the structural requirements for a particular biological activity, such as enzyme inhibition. For example, by systematically modifying the phenol (B47542) rings (e.g., by adding different substituents at various positions) and correlating these changes with inhibitory potency, a QSAR model could be developed. Such a model might reveal that the presence of electron-withdrawing or electron-donating groups on the phenol rings significantly impacts the binding affinity. The model could be expressed as an equation that predicts the biological activity based on calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters).

Table 2: Example of Descriptors in a Hypothetical QSAR Model for Piperazine Derivatives

Descriptor TypeExample DescriptorPotential Influence on Activity
Electronic Hammett constant (σ)Modulates hydrogen bonding capacity
Steric Molar Refractivity (MR)Influences fit within the binding pocket
Hydrophobic LogPAffects solubility and hydrophobic interactions
Topological Wiener IndexDescribes molecular branching

This table represents typical descriptors used in QSAR studies of bioactive molecules and is for illustrative purposes.

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

The synthesis of piperazine-containing molecules is continually evolving, with a focus on improving efficiency, selectivity, and sustainability. Future research in the synthesis of 2,2'-(Piperazine-1,4-diyl)diphenol and its analogues is expected to move beyond traditional batch methods towards more advanced and greener alternatives.

Next-generation synthetic approaches are likely to include:

Flow Chemistry and Microwave-Assisted Synthesis: These techniques offer significant advantages over conventional batch reactions, including enhanced reaction rates, improved yields, and greater control over reaction parameters. mdpi.comnih.gov The transition from batch to flow microwave reactors has already shown promise for the synthesis of monosubstituted piperazines, a methodology that could be adapted for disubstituted derivatives like this compound. mdpi.comnih.gov

Catalytic Methods: The development of novel catalytic systems, including the use of heterogeneous catalysts, can lead to more sustainable and cost-effective synthetic routes. mdpi.comresearchgate.net Research into metal-free catalytic systems is also gaining traction, which would circumvent issues related to metal contamination in the final product. mdpi.com

C-H Functionalization: Direct functionalization of the carbon atoms on the piperazine (B1678402) ring is a rapidly advancing area. mdpi.com This approach allows for the introduction of diverse substituents, creating a wide array of novel derivatives with potentially unique properties, without the need for pre-functionalized starting materials. mdpi.com

Synthetic MethodologyPotential Advantages for this compound Synthesis
Flow Chemistry Increased reaction speed, better heat and mass transfer, improved safety for exothermic reactions, potential for automation and scalability. mdpi.comnih.govmdpi.com
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, often higher yields and purities compared to conventional heating. nih.gov
Heterogeneous Catalysis Ease of catalyst separation and recycling, leading to more environmentally friendly and economical processes. mdpi.com
C-H Functionalization More atom-economical and efficient synthesis of complex derivatives by directly modifying the piperazine core. mdpi.com

Exploration of Novel Supramolecular Architectures with Enhanced Functionality

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it an excellent building block for the construction of complex supramolecular architectures. The piperazine ring can adopt a stable chair conformation, and the phenol (B47542) groups provide both hydrogen bond donors and acceptors. nih.govnih.gov

Future research will likely focus on:

Co-crystals and Salts: The formation of co-crystals and salts with other molecules can be used to tune the physicochemical properties of this compound, such as solubility and stability. Studies on co-crystals of piperazine with nitrophenols have demonstrated the formation of ionic complexes through proton transfer, creating robust hydrogen-bonded networks. lu.selu.se

Self-Assembled Systems: The spontaneous organization of molecules into well-defined structures is a powerful tool for creating functional materials. Research into the self-assembly of piperazine derivatives has shown the formation of one-dimensional chains and more complex networks driven by intermolecular hydrogen bonds. nih.gov The interplay of π-π stacking and C-H···π interactions can also direct the formation of these architectures. rsc.org

Host-Guest Chemistry: The piperazine ring and its derivatives can act as hosts for smaller guest molecules. For instance, cucurbit[n]urils have been shown to form host-guest complexes with piperazine derivatives, opening up possibilities for applications in sensing and controlled release. researchgate.net

Integration of this compound into Hybrid Functional Materials

The unique properties of this compound make it an attractive candidate for incorporation into a variety of hybrid functional materials. By combining this organic molecule with other materials, such as polymers or inorganic nanoparticles, it is possible to create new materials with synergistic or entirely new functionalities.

Emerging areas of interest include:

Antimicrobial Polymers: Piperazine-based polymers have demonstrated significant antimicrobial activity against a range of bacteria and fungi. nih.gov The proposed mechanism involves electrostatic interactions between the positively charged piperazine moieties and the negatively charged microbial cell walls, leading to cell lysis. nih.gov Incorporating this compound into polymer backbones could lead to new materials for wound dressings, biomedical devices, and water purification systems. nih.gov

Membranes for Gas Separation: Piperazine-immobilized polyvinyl alcohol membranes have been investigated for their potential in CO2 capture. nitech.ac.jp The piperazine units facilitate the transport of CO2 across the membrane. Further research could optimize the membrane structure and composition for enhanced separation performance.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the piperazine ring and the oxygen atoms of the phenol groups can act as coordination sites for metal ions, enabling the formation of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Advanced Theoretical and Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, theoretical and computational modeling can provide valuable insights that can guide experimental work.

Key areas for future computational studies include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties. For example, DFT calculations have been successfully employed to analyze the nonlinear optical properties of a self-assembled piperazine-based supramolecular system. rsc.org Such studies can help in the design of new materials with specific optical or electronic characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed understanding of the dynamic behavior of molecules and their interactions in different environments. MD has been used to study the relationship between hydration and water mobility in piperazine-immobilized membranes, offering insights into the factors that determine membrane performance. nitech.ac.jp

Docking Studies: For biological applications, molecular docking can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets such as proteins and enzymes. nih.gov This can aid in the rational design of new drug candidates.

Expanding the Scope of Mechanistic Biological Investigations in vitro

While the biological activities of many piperazine derivatives have been explored, there is a need for more in-depth mechanistic studies, particularly for this compound and its analogues. researchgate.netnih.govacs.org

Future in vitro research should focus on:

Antioxidant Activity: The phenolic groups in this compound suggest that it may possess antioxidant properties. In vitro assays can be used to evaluate its ability to scavenge various reactive oxygen species (ROS). nih.gov Studies on other piperazine derivatives have shown that their antioxidant potential is influenced by their structural conformation and substituents. nih.govnih.gov

Anticancer Activity: Numerous piperazine-containing compounds have been investigated for their anticancer properties. nih.govnih.govmdpi.commdpi.com Future research could involve screening this compound and its derivatives against a panel of cancer cell lines and investigating their mechanisms of action, such as the induction of apoptosis or the inhibition of specific signaling pathways. nih.govnih.gov

Enzyme Inhibition: The piperazine scaffold is present in many enzyme inhibitors. nih.gov In vitro enzyme assays can be used to identify potential biological targets for this compound and its derivatives.

Biological ActivityIn Vitro Investigation MethodsPotential Mechanistic Insights
Antioxidant DPPH, ABTS, ROS scavenging assaysRadical scavenging capacity, hydrogen atom donation, electron transfer. nih.govnih.gov
Anticancer MTT assay, flow cytometry, Western blottingCytotoxicity, cell cycle arrest, induction of apoptosis, modulation of signaling pathways. nih.govnih.gov
Enzyme Inhibition Specific enzyme activity assaysIdentification of target enzymes, determination of inhibitory constants (IC50, Ki). nih.gov

Cross-Disciplinary Research Initiatives

The full potential of this compound will be realized through collaborative efforts that bridge traditional scientific disciplines. The versatility of this molecule makes it a prime candidate for such initiatives.

Future cross-disciplinary research could involve collaborations between:

Chemists and Materials Scientists: To design and synthesize novel hybrid materials with tailored properties for applications in electronics, catalysis, and environmental remediation. The development of piperazine-based antimicrobial polymers and gas separation membranes are prime examples of this synergy. nih.govnitech.ac.jp

Chemists and Biologists/Pharmacologists: To explore the therapeutic potential of this compound derivatives. This would involve a feedback loop of chemical synthesis, biological screening, and mechanistic investigation to develop new drug candidates for a range of diseases. nih.govnih.gov

Experimental and Computational Chemists: To create a synergistic approach where computational modeling predicts promising candidates and elucidates mechanisms, which are then validated through experimental studies. This integrated approach can significantly accelerate the discovery and development process. rsc.orgnitech.ac.jp

By pursuing these future research directions, the scientific community can continue to build upon the existing knowledge of this compound, paving the way for new discoveries and applications that could have a significant impact on various fields of science and technology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.